Antimycobacterial Activity: Significant Loss of Potency Compared to Dehydrocostus Lactone
The introduction of a C-3 hydroxyl group to form Isozaluzanin C (3-epizaluzanin C) results in a dramatic decrease in antimycobacterial activity compared to its parent compound, dehydrocostus lactone [1]. This highlights a critical structural requirement for activity and demonstrates that this specific modification is detrimental to this particular bioactivity.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against *Mycobacterium tuberculosis* |
|---|---|
| Target Compound Data | Significantly lower activity (MIC value not numerically quantified, described as 'significantly lower') |
| Comparator Or Baseline | Dehydrocostus lactone: MIC = 2 µg/mL |
| Quantified Difference | Not numerically quantified; a qualitative but definitive decrease in potency. |
| Conditions | In vitro radiorespirometric bioassay against *Mycobacterium tuberculosis* |
Why This Matters
This data is essential for researchers focused on antimycobacterial drug discovery, as it confirms that the C-3 hydroxylation of dehydrocostus lactone, which yields Isozaluzanin C, abolishes the potent activity of the parent molecule.
- [1] Cantrell, C. L., Fischer, N. H., Urbatsch, L., McGuire, M. S., & Franzblau, S. G. (1998). Antimycobacterial activities of dehydrocostus lactone and its oxidation products. Journal of Natural Products, 61(10), 1181-1186. View Source
